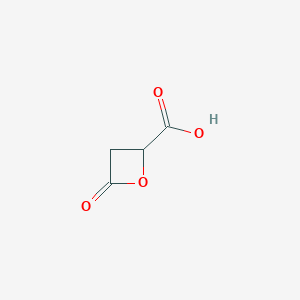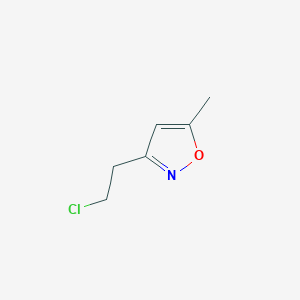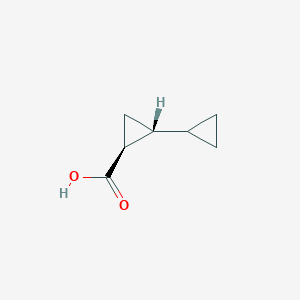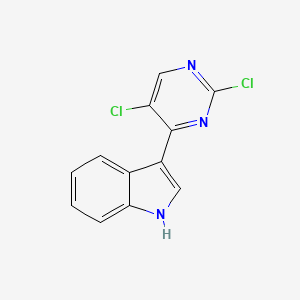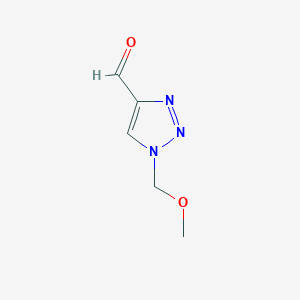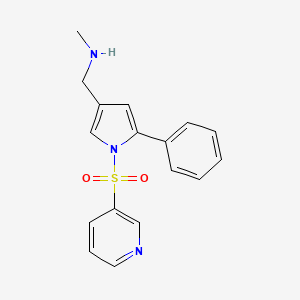
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine
Descripción general
Descripción
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine, also known as MPSPM, is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique structure and potential biological activity.
Aplicaciones Científicas De Investigación
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving similar pyridinyl methanamine structures have been synthesized and examined for their photocytotoxic properties. These complexes, notably including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have displayed remarkable photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).
Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, which bear structural resemblance to the queried compound, have been synthesized and screened for anticonvulsant activity. Some of these compounds have exhibited significant seizures protection, indicating potential therapeutic applications in neurology (Pandey & Srivastava, 2011).
Cancer Treatment and Cellular Uptake : Iron(III) complexes using modified pyridinyl methanamine structures have been studied for their uptake in cancer cells and photocytotoxicity. These complexes have shown significant effectiveness in various cancer cells with low dark toxicity, pointing towards their potential in targeted cancer treatment (Basu et al., 2015).
Catalytic Applications in Organic Chemistry : Compounds with pyridinyl methanamine structures have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown good catalytic activity and selectivity in various chemical reactions, indicating their importance in organic synthesis and catalysis (Roffe et al., 2016).
Anticancer Activity of Metal Complexes : Palladium and platinum complexes based on Schiff bases of pyridinyl methanamine derivatives have been synthesized and characterized for their anticancer activity. These complexes have demonstrated strong DNA-binding affinity and significant cytotoxicity against various cancerous cell lines, suggesting their potential in developing new cancer treatments (Mbugua et al., 2020).
Propiedades
IUPAC Name |
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAQNMEDLAMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



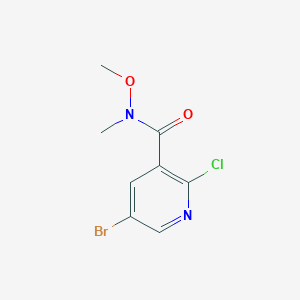

![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)
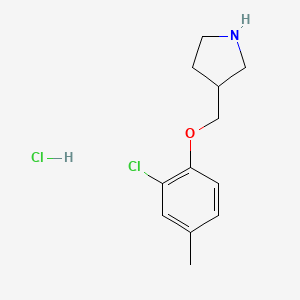
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
